molecular formula C14H15BrClN3OS B2945022 3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185074-62-7

3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2945022
CAS No.: 1185074-62-7
M. Wt: 388.71
InChI Key: AVPCHZULDBZXRT-UHFFFAOYSA-N
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Description

3-Bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, a benzamide group, and a thiazolo[5,4-c]pyridine moiety, making it a versatile molecule for further chemical modifications and applications.

Mechanism of Action

Target of Action

Related compounds such asN-Methylbenzamide have been reported to be potent inhibitors of PDE10A (phosphodiesterase) , which is abundant only in brain tissue . This suggests that the compound might have similar targets.

Biochemical Pathways

Related compounds have been found to inhibit enzymes likecollagen prolyl-4-hydroxylase , suggesting that this compound might also affect similar pathways.

Result of Action

Related compounds have shownanti-inflammatory and analgesic activities , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the core thiazolo[5,4-c]pyridine structure. This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-5-methylpyridine and thiosemicarbazide. Subsequent bromination and amidation steps are then employed to introduce the bromo and benzamide functionalities, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Bromates, bromides, and other oxidized derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Amides, esters, and other substituted benzamide derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives can be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Industry: Use in the development of new materials, catalysts, and other industrial applications.

Comparison with Similar Compounds

  • 3-Chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

  • 3-Iodo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

  • 3-Bromo-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Uniqueness: 3-Bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride stands out due to the presence of the methyl group on the thiazolo[5,4-c]pyridine ring, which can influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments are expected to unlock its full potential.

Properties

IUPAC Name

3-bromo-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3OS.ClH/c1-18-6-5-11-12(8-18)20-14(16-11)17-13(19)9-3-2-4-10(15)7-9;/h2-4,7H,5-6,8H2,1H3,(H,16,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPCHZULDBZXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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